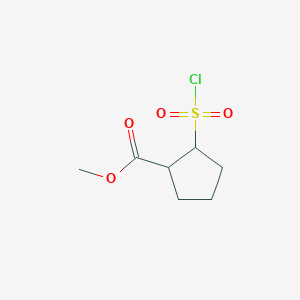

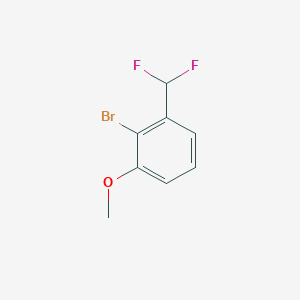

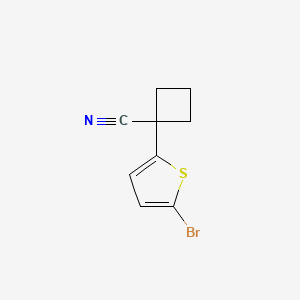

![molecular formula C15H19NO5 B1380444 N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde CAS No. 1823551-73-0](/img/structure/B1380444.png)

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde, also known as Boc-Oxa or Boc-Oxaldehyde, is a research chemical . It has the IUPAC name tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate .

Molecular Structure Analysis

The molecular formula of this compound is C15H19NO5 . Its molecular weight is 293.32 g/mol . The InChI code is 1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 76.1 . The compound has a rotatable bond count of 3 . It has a complexity of 392 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research into the synthesis and applications of heterocyclic compounds, such as oxazepines, is a significant area of interest due to their potential biological and pharmacological properties. For instance, the synthesis of five-, six-, and seven-membered 1,3- and 1,4-heterocyclic compounds through intramolecular hydroalkoxylation/hydrothioalkoxylation of alkenols/thioalkenols demonstrates the versatility and utility of heterocyclic structures in organic synthesis (Deka et al., 2015).

Advanced Organic Synthesis Techniques

Advanced synthesis techniques, such as the enantioselective synthesis of N-Boc-2,2-dimethyloxazolidine-5-carbaldehydes, highlight the importance of stereochemistry in developing pharmaceutical precursors and bioactive molecules. These methodologies showcase the preparation of versatile precursors for dipeptide isosteres, which are crucial in peptide and protein chemistry (Pastó et al., 1998).

Functionalization and Derivative Formation

The preparation of benzoheterocyclic carbaldehydes involves protecting groups and halogenation steps to introduce aldehyde functionality, highlighting techniques applicable to the functionalization of complex molecules (Luzzio & Wlodarczyk, 2009). Such methodologies are foundational in synthesizing new molecules with potential biological activity.

Lithiation and Electrophilic Substitution

The lithiation and electrophilic substitution of chlorodibenz[b,f][1,4]oxazepine derivatives show the creation of novel fused heterocyclic structures. This research underscores the chemical flexibility and reactivity of oxazepine rings, enabling the development of compounds with unique properties (Li et al., 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a type of amide , which are known to interact with a wide range of biological targets, including enzymes and receptors

Biochemical Pathways

The biochemical pathways affected by N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde are currently unknown Given the diversity of amide targets, it is likely that this compound could influence multiple pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Biochemische Analyse

Biochemical Properties

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of hydroxyl and formyl groups in its structure . These interactions can influence the compound’s reactivity and stability in biochemical environments.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve the activation or inhibition of specific receptors or enzymes, leading to changes in downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biochemical intermediates . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can influence the compound’s activity and function, contributing to its overall biochemical effects.

Eigenschaften

IUPAC Name |

tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANSNRRRRDWSBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=CC(=C(C=C2C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

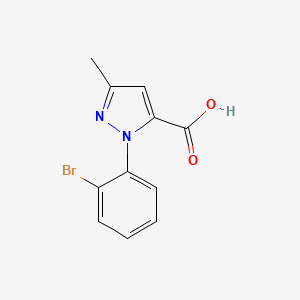

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)

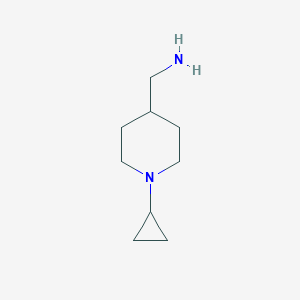

![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)